N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the benzimidazole ring is known for its role in various therapeutic agents.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(11-5-6-15-16(7-11)21-10-20-15)19-9-12-8-18-14-4-2-1-3-13(12)14/h1-4,8,10-11,18H,5-7,9H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRZAIACHXEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CNC4=CC=CC=C43)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling of Indole and Benzimidazole: The final step involves the coupling of the indole and benzimidazole moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the benzimidazole ring can yield tetrahydrobenzimidazole derivatives.
Scientific Research Applications
N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and receptors. The benzimidazole ring can interact with nucleic acids and proteins, potentially disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the benzimidazole ring.
Benzimidazole-5-carboxamide: Contains the benzimidazole ring but lacks the indole moiety.
Tryptophan derivatives: Similar in structure due to the presence of the indole ring.
Uniqueness
N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to the combination of both indole and benzimidazole moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. This dual functionality enhances its potential as a therapeutic agent and a versatile tool in chemical research.
Biological Activity
N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Synthesis
The compound can be synthesized through various methods involving the reaction of indole derivatives with benzimidazole frameworks. For instance, the synthesis often employs hydrazine hydrate and appropriate carbonyl precursors under acidic conditions to yield the desired tetrahydrobenzo[d]imidazole derivatives. The characterization of these compounds is typically confirmed using spectroscopic techniques such as NMR and FTIR.
Anticancer Activity
Research indicates that indole-benzimidazole hybrids exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the in vitro cytotoxicity of several indole-benzimidazole derivatives against human ovarian carcinoma (SKOV-3), prostate cancer (PC-3), cervical cancer (HeLa), and acute monocytic leukemia (THP-1) cells. Notably, one derivative demonstrated an IC50 value of 23.69 µM against SKOV-3 cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 | 23.69 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | PC-3 | 73.05 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | HeLa | 64.66 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | THP-1 | 39.08 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have reported significant activity against various bacterial strains including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were found to be below 1 µg/mL against MRSA strains, showcasing their potential as antibacterial agents .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Indolylbenzo[d]imidazoles | Staphylococcus aureus (ATCC 25923) | < 1 |
| Indolylbenzo[d]imidazoles | Candida albicans (ATCC 10231) | 3.9 |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with biofilm formation, which is critical for bacterial virulence.
In Vivo Studies
Recent studies have explored the in vivo efficacy of related indole-benzimidazole compounds in animal models of cancer. These studies demonstrated a reduction in tumor size and improved survival rates when treated with these compounds compared to controls.
Clinical Implications
Given their diverse biological activities, compounds like this compound represent promising candidates for further development into therapeutic agents for cancer and infectious diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid derivatives and indole-containing aldehydes. For example, a Schiff base intermediate can be formed using K₂CO₃ in DMF under reflux, followed by reduction to stabilize the carboxamide linkage (analogous to methods in and ). Purification typically involves column chromatography with gradients of ethyl acetate/hexane. Confirm intermediates via TLC and final product purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key for identifying indole NH (~10-12 ppm), aromatic protons (6-8 ppm), and tetrahydrobenzoimidazole protons (2-3 ppm).
- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) ().
- HRMS : Validates molecular weight with <2 ppm error.
- X-ray crystallography (if crystalline): Resolves stereochemistry of the tetrahydrobenzimidazole ring ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the indole or benzoimidazole rings to assess effects on binding affinity ().
- Scaffold Hybridization : Fuse with triazole or thiazole moieties (as in ) to enhance solubility or target engagement.
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic interactions. Validate via in vitro assays (e.g., enzymatic inhibition) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation that may cause false negatives ().
- Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding affinity with ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. How can molecular docking elucidate interactions with biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors with known indole/benzimidazole affinity (e.g., GPCRs, kinases) based on homology ().
- Docking Workflow :
Prepare ligand (protonation states via Epik) and protein (PDB: 4ZUD for benzoimidazole targets).
Generate conformers with OMEGA.
Dock using Glide (XP mode), rank by docking score and MM-GBSA ΔG.
- Validation : Compare with co-crystallized ligands (e.g., candesartan in ) to assess pose reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
